2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride
Overview
Description
2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H16N2O2·HCl. It is a derivative of benzaldehyde, featuring an imidazole ring attached via a butoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Butoxy Linker: The imidazole ring is then linked to a butoxy group through a nucleophilic substitution reaction.
Formation of Benzaldehyde Derivative: The final step involves the attachment of the benzaldehyde moiety to the butoxy-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alkylated imidazole derivatives
Scientific Research Applications
2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety, which can interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride involves its interaction with molecular targets through the imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical processes. This compound can inhibit enzymes by binding to their active sites, thereby affecting various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1H-Benzimidazol-2-yl)butoxy]benzaldehyde hydrochloride
- 2-[4-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
- 2-[4-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Uniqueness
2-[4-(1H-Imidazol-1-yl)butoxy]benzaldehyde hydrochloride is unique due to its specific butoxy linker, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-imidazol-1-ylbutoxy)benzaldehyde;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-11-13-5-1-2-6-14(13)18-10-4-3-8-16-9-7-15-12-16;/h1-2,5-7,9,11-12H,3-4,8,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSYNZMOEIRROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-37-1 | |
Record name | Benzaldehyde, 2-[4-(1H-imidazol-1-yl)butoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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